N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a mouthful of a compound, but its structure holds immense significance. Let’s break it down:
Core Structure: This compound features a hybrid nucleus formed by fusing two pharmaceutically active moietiestriazole and thiadiazine. Specifically, it combines a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist based on different fusion permutations
Preparation Methods
Reaction: The synthesis typically involves reacting an appropriate precursor (such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with the corresponding piperidine derivative.
Conditions: Refluxing ethanol, often in the presence of a catalytic amount of piperidine, facilitates the reaction.
Yield: The yield may vary, but optimization is crucial for industrial production
Chemical Reactions Analysis
Reactivity: N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired transformation. For example, oxidative conditions might involve peroxides or metal catalysts.
Major Products: These reactions yield diverse products, each with unique properties
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile synthetic intermediate.
Biology: Potential bioactive properties.
Medicine: Considerable interest due to its pharmacophore characteristics.
Industry: Target-oriented drug design for multifunctional diseases
Mechanism of Action
Targets: It likely interacts with specific receptors due to its hydrogen bond-accepting and donating abilities.
Pathways: Further research is needed to elucidate its precise mechanism
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other related compounds.
Similar Compounds: While I don’t have a specific list, exploring related triazolothiadiazines would provide valuable context
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-phenyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,21,27) |
InChI Key |
LVHWGUFCIZAKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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